N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features a combination of chlorinated benzyl and phenoxy groups, along with a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with 4-chlorophenol in the presence of a base such as potassium carbonate to form 3-chlorobenzyl-4-chlorophenyl ether.
Introduction of the Acetamide Group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to introduce the acetamide group.
Cyclization and Oxidation: The final step involves the cyclization of the intermediate with tetrahydrothiophene-3-one followed by oxidation using an oxidizing agent such as hydrogen peroxide to form the dioxidotetrahydrothiophenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the chlorinated benzyl or phenoxy groups.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can lead to dechlorinated products.
Scientific Research Applications
N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can inhibit or activate certain pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-2-(4-chlorophenoxy)acetamide: Lacks the dioxidotetrahydrothiophenyl moiety.
N-(3-chlorobenzyl)-2-(4-methoxyphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Contains a methoxy group instead of a chloro group on the phenoxy ring.
Uniqueness
N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of both chlorinated aromatic rings and the dioxidotetrahydrothiophenyl moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.
Properties
Molecular Formula |
C19H19Cl2NO4S |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C19H19Cl2NO4S/c20-15-4-6-18(7-5-15)26-12-19(23)22(17-8-9-27(24,25)13-17)11-14-2-1-3-16(21)10-14/h1-7,10,17H,8-9,11-13H2 |
InChI Key |
RVPPLRYGHZCLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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